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molecular formula C16H14O4 B8456433 3-(4-Hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one CAS No. 4376-58-3

3-(4-Hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No. B8456433
M. Wt: 270.28 g/mol
InChI Key: CHEDQLDLYXAMNI-UHFFFAOYSA-N
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Patent
US08236859B2

Procedure details

Potassium hydroxide (20 g) in 100 g of diethylene glycol diethyl ether is heated to 120° C. while being stirred, and added to a mixture of 14 g of p-hydroxyacetophenone and 15 g of vanillin within 1 h. Upon completion of the addition stirring is continued for another 20 min., a hydrolysis is carried out and the pH is adjusted to 6-7. After phase separation, the solvent is removed and 25 g of 3-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-2-propene-1-one is obtained. Yield: 93% of the theory.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[OH:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][CH:5]=1.O=[CH:14][C:15]1[CH:23]=[CH:22][C:20]([OH:21])=[C:17]([O:18][CH3:19])[CH:16]=1>C(OCCOCCOCC)C>[OH:21][C:20]1[CH:22]=[CH:23][C:15]([CH:14]=[CH:11][C:10]([C:7]2[CH:8]=[CH:9][C:4]([OH:3])=[CH:5][CH:6]=2)=[O:12])=[CH:16][C:17]=1[O:18][CH3:19] |f:0.1|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 g
Type
solvent
Smiles
C(C)OCCOCCOCC
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)=O
Name
Quantity
15 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1

Conditions

Stirring
Type
CUSTOM
Details
while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
After phase separation
CUSTOM
Type
CUSTOM
Details
the solvent is removed

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C=CC(=O)C1=CC=C(C=C1)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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